13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane
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Overview
Description
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane: is a synthetic organic compound characterized by its unique structure, which includes a long aliphatic chain and a macrocyclic ether-amine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of an appropriate aliphatic amine with a macrocyclic ether precursor. One common method is the nucleophilic substitution reaction where the aliphatic amine reacts with a halogenated macrocyclic ether under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane, with the addition of a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The macrocyclic ether-amine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted macrocyclic ether-amine derivatives.
Scientific Research Applications
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- Trichloroacetic acid, undec-10-enyl ester
- S-Undec-10-en-1-yl ethanethioate
Comparison: 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its macrocyclic ether-amine structure, which imparts distinct chemical and physical properties. Unlike similar compounds, it can form stable complexes with a wide range of molecules, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds.
Properties
CAS No. |
140846-79-3 |
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Molecular Formula |
C21H41NO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
13-undec-10-enyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C21H41NO4/c1-2-3-4-5-6-7-8-9-10-11-22-12-14-23-16-18-25-20-21-26-19-17-24-15-13-22/h2H,1,3-21H2 |
InChI Key |
XCUNVMDALIDQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCN1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
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